molecular formula C28H27NO3 B11611595 ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11611595
M. Wt: 425.5 g/mol
InChI Key: BLUIHVLQEBVNNN-UMTXDNHDSA-N
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Description

Ethyl 4-[2-(benzyloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a quinoline core with a benzyloxyphenyl group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(benzyloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the benzyloxyphenyl and ethyl ester groups. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Esterification: The ethyl ester group can be introduced through an esterification reaction, where the carboxylic acid group on the quinoline derivative is reacted with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and Suzuki-Miyaura coupling, as well as the use of advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the quinoline core or electrophilic aromatic substitution at the benzyloxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and benzyloxyphenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(benzyloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Ethyl 4-[2-(benzyloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate can be compared to other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Quinoline-8-carboxylic acid: A simpler derivative with potential antimicrobial properties.

The uniqueness of ethyl 4-[2-(benzyloxy)phenyl]-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-8-carboxylate lies in its specific functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl (3aS,4R,9bR)-4-(2-phenylmethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C28H27NO3/c1-2-31-28(30)20-15-16-25-24(17-20)21-12-8-13-22(21)27(29-25)23-11-6-7-14-26(23)32-18-19-9-4-3-5-10-19/h3-12,14-17,21-22,27,29H,2,13,18H2,1H3/t21-,22+,27-/m1/s1

InChI Key

BLUIHVLQEBVNNN-UMTXDNHDSA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=CC=C4OCC5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

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